

Independent Validation of VEGFR-2 Inhibitor Activity: A Comparative Guide

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Compound of Interest		
Compound Name:	Vegfr-2-IN-28	
Cat. No.:	B12419792	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biochemical and cellular activities of various small molecule inhibitors targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis. The data presented is compiled from publicly available sources to aid in the independent validation and selection of appropriate research compounds.

Disclaimer: Direct experimental data for a compound specifically named "Vegfr-2-IN-28" could not be located in publicly available literature. However, substantial information was found for a similarly named compound, "VEGFR-2-IN-30". This guide will proceed with the analysis of VEGFR-2-IN-30 and other well-characterized VEGFR-2 inhibitors. It is plausible that "Vegfr-2-IN-28" may be a typographical error, a less common compound name, or a newly synthesized molecule without published data.

Comparative Analysis of VEGFR-2 Inhibitor Potency

The following table summarizes the in vitro biochemical potency (IC50) of several known VEGFR-2 inhibitors against the purified VEGFR-2 kinase. These values represent the concentration of the inhibitor required to reduce the enzymatic activity of VEGFR-2 by 50% and are a primary indicator of a compound's potency.



Compound Name	VEGFR-2 IC50 (nM)	Other Kinase Targets (IC50 in nM)
VEGFR-2-IN-30	66[1]	PDGFR (180), EGFR (98), FGFR1 (82)[1]
Sorafenib	90[2]	Raf-1 (6), B-Raf (22), VEGFR- 3 (20), PDGFRβ (57), c-KIT (68)[2]
Sunitinib	80[2]	PDGFRβ (2), c-Kit[2]
Axitinib	0.2[2]	VEGFR1 (0.1), VEGFR3 (0.1- 0.3), PDGFRβ (1.6), c-Kit (1.7) [2]
Regorafenib	4.2 (murine)[2]	VEGFR1 (13), VEGFR3 (46), PDGFRβ (22), c-Kit (7), RET (1.5), RAF-1 (2.5)[2]
Vandetanib	40[2]	VEGFR3 (110), EGFR (500)[2]
Ponatinib	1.5[2]	Abl (0.37), PDGFRα (1.1), FGFR1 (2.2), Src (5.4)[2]

Experimental Protocols In Vitro VEGFR-2 Kinase Assay (Biochemical Assay)

This protocol outlines a common method to determine the half-maximal inhibitory concentration (IC50) of a test compound against purified VEGFR-2 kinase.

Materials:

- Recombinant human VEGFR-2 (KDR) kinase domain
- Kinase buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl2, 0.1 mg/mL BSA)
- ATP (Adenosine triphosphate)
- Poly(Glu, Tyr) 4:1 as a substrate



- Test compound (e.g., Vegfr-2-IN-30) dissolved in DMSO
- Kinase-Glo® Luminescent Kinase Assay Kit (Promega)
- 96-well white plates
- Plate reader capable of luminescence detection

Procedure:

- Prepare serial dilutions of the test compound in kinase buffer. The final DMSO concentration should not exceed 1%.
- Add 5 μL of the diluted compound or vehicle (DMSO) to the wells of a 96-well plate.
- Add 20 μL of a solution containing the VEGFR-2 enzyme in kinase buffer to each well.
- Initiate the kinase reaction by adding 25 μL of a solution containing the substrate and ATP in kinase buffer. The final ATP concentration should be at or near the Km for VEGFR-2.
- Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
- Stop the reaction and measure the remaining ATP by adding 50 μ L of Kinase-Glo® reagent to each well.
- Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
- Measure the luminescence using a plate reader.
- Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

Cellular VEGFR-2 Phosphorylation Assay

This protocol measures the ability of a test compound to inhibit VEGF-induced autophosphorylation of VEGFR-2 in a cellular context.

Materials:



- Human Umbilical Vein Endothelial Cells (HUVECs)
- Endothelial cell growth medium
- · Serum-free medium
- Recombinant human VEGF-A
- Test compound dissolved in DMSO
- Lysis buffer (containing protease and phosphatase inhibitors)
- Anti-VEGFR-2 antibody
- Anti-phospho-VEGFR-2 (Tyr1175) antibody
- Secondary antibody conjugated to HRP
- · Chemiluminescent substrate
- Western blotting equipment

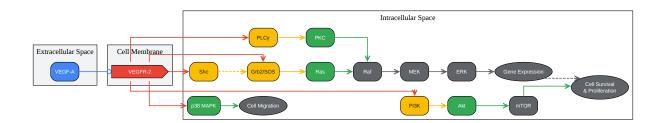
Procedure:

- Seed HUVECs in 6-well plates and grow to near confluency.
- Serum-starve the cells for 4-6 hours in serum-free medium.
- Pre-treat the cells with various concentrations of the test compound or vehicle (DMSO) for 1-2 hours.
- Stimulate the cells with a final concentration of 50 ng/mL VEGF-A for 10 minutes at 37°C.
- Wash the cells with ice-cold PBS and lyse them with lysis buffer.
- Determine the protein concentration of the cell lysates.
- Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.



- Block the membrane and probe with a primary antibody against phospho-VEGFR-2 (Tyr1175).
- Wash the membrane and incubate with an HRP-conjugated secondary antibody.
- Detect the signal using a chemiluminescent substrate.
- To normalize for protein loading, strip the membrane and re-probe with an antibody against total VEGFR-2.
- Quantify the band intensities to determine the inhibition of VEGFR-2 phosphorylation at different compound concentrations.

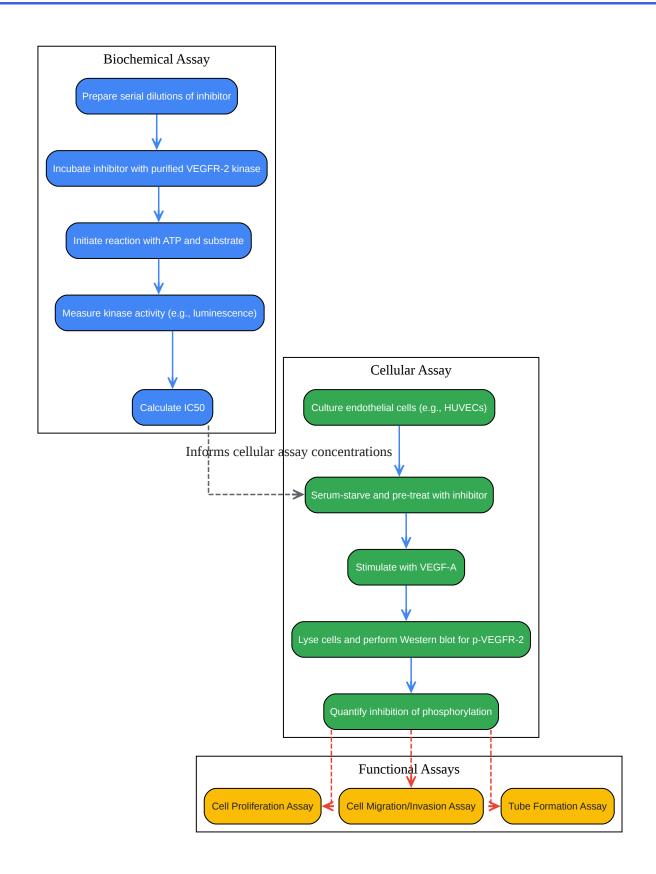
Visualizations



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Caption: VEGFR-2 Signaling Pathway





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Caption: Experimental Workflow for VEGFR-2 Inhibitor Validation



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References

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